Methyl 5-hydroxyicosa-6,8,11,14-tetraenoate
Overview
Description
Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate: 5-HETE methyl ester , is a fatty acid derivative with a molecular formula of C21H34O3 . It is a hydroxylated derivative of arachidonic acid, which plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HETE methyl ester typically involves the oxidation of arachidonic acid followed by esterification. The oxidation process can be achieved using enzymatic methods or chemical oxidants such as lipoxygenase or hydrogen peroxide in the presence of a catalyst. The esterification step involves reacting the hydroxylated arachidonic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of 5-HETE methyl ester is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure optimal yield and purity. The final product is purified using techniques like distillation or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
5-HETE methyl ester: undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and lipoxygenase .
Reduction: : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride .
Substitution: : Substitution reactions often involve the use of alkyl halides and nucleophiles .
Major Products Formed
Oxidation: : Products include hydroperoxides and epoxides .
Reduction: : The major product is typically the saturated fatty acid .
Substitution: : Substitution reactions can lead to the formation of alkylated derivatives .
Scientific Research Applications
5-HETE methyl ester: has various applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry .
Chemistry
In chemistry, 5-HETE methyl ester is used as a substrate in studies involving lipid peroxidation and oxidative stress.
Biology
In biological research, it serves as a biomarker for inflammation and is used to study the role of lipid mediators in immune responses.
Medicine
Medically, 5-HETE methyl ester is investigated for its potential anti-inflammatory and anti-cancer properties.
Industry
In industry, it is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
5-HETE methyl ester: exerts its effects through its interaction with various molecular targets and pathways. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs) , which are involved in the regulation of gene expression related to lipid metabolism and inflammation. Additionally, it modulates the activity of enzymes such as lipoxygenases and cyclooxygenases , which are crucial in the biosynthesis of lipid mediators.
Comparison with Similar Compounds
5-HETE methyl ester: is structurally similar to other hydroxy fatty acids such as 12-HETE and 15-HETE . it is unique in its specific position of hydroxylation and its biological activities. Unlike 12-HETE and 15-HETE , 5-HETE methyl ester has been shown to have distinct anti-inflammatory properties and a different profile of lipid mediator production.
List of Similar Compounds
12-HETE
15-HETE
9-HODE
13-HODE
Properties
IUPAC Name |
methyl 5-hydroxyicosa-6,8,11,14-tetraenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17,20,22H,3-6,9,12,16,18-19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLSHOXCJVZJMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70710346 | |
Record name | Methyl 5-hydroxyicosa-6,8,11,14-tetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70710346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70968-99-9, 73279-38-6 | |
Record name | Methyl 5-hydroxyicosa-6,8,11,14-tetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70710346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73279-38-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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